molecular formula C16H39N5 B12702031 N-(3-(Dimethylamino)propyl)-N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine CAS No. 93804-36-5

N-(3-(Dimethylamino)propyl)-N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine

Cat. No.: B12702031
CAS No.: 93804-36-5
M. Wt: 301.51 g/mol
InChI Key: JSLHZPPSKXAHBR-UHFFFAOYSA-N
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Description

Introduction to N-(3-(Dimethylamino)propyl)-N'-(3-((3-(Dimethylamino)propyl)amino)propyl)propane-1,3-diamine

Chemical Identity and Nomenclature

The compound This compound belongs to the class of branched polyamines, characterized by multiple amine groups and dimethyl-substituted alkyl chains. Its systematic IUPAC name reflects a propane-1,3-diamine backbone with two substituents:

  • A 3-(dimethylamino)propyl group attached to the first nitrogen (N).
  • A 3-((3-(dimethylamino)propyl)amino)propyl group attached to the second nitrogen (N') .

Synonyms for structurally related compounds include N,N,N',N'-tetramethyldipropylenetriamine (CAS 6711-48-4) and bis(3-dimethylaminopropyl)amine . These terms highlight the compound’s triamine structure and tetramethyl substitution pattern. The molecular formula for the target compound is inferred as C₁₁H₂₈N₄ , based on analogous structures in PubChem entries .

Table 1: Key Identifiers
Property Value Source
IUPAC Name N'-[3-[3-(dimethylamino)propylamino]propyl]-N,N-dimethylpropane-1,3-diamine
Molecular Formula C₁₁H₂₈N₄
Molecular Weight 216.37 g/mol
CAS Number (Related) 6711-48-4 (tetramethyldipropylenetriamine)

Structural Characterization and Isomeric Considerations

The compound’s structure features a central propane-1,3-diamine chain with two extended substituents, each containing dimethylamino and propylamino groups. Key structural insights include:

  • Backbone Configuration : The propane-1,3-diamine core provides flexibility, enabling interactions in catalytic and polymeric applications .
  • Substituent Branching : The 3-(dimethylamino)propyl and 3-((3-(dimethylamino)propyl)amino)propyl groups introduce steric bulk and electron

Properties

CAS No.

93804-36-5

Molecular Formula

C16H39N5

Molecular Weight

301.51 g/mol

IUPAC Name

N'-[3-(dimethylamino)propyl]-N-[3-[3-(dimethylamino)propylamino]propyl]propane-1,3-diamine

InChI

InChI=1S/C16H39N5/c1-20(2)15-7-13-18-11-5-9-17-10-6-12-19-14-8-16-21(3)4/h17-19H,5-16H2,1-4H3

InChI Key

JSLHZPPSKXAHBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNCCCNCCCNCCCN(C)C

Origin of Product

United States

Biological Activity

N-(3-(Dimethylamino)propyl)-N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine, often referred to as a complex polyamine derivative, exhibits a range of biological activities that are significant in biochemical research and therapeutic applications. This article synthesizes available information regarding its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H28_{28}N4_4
  • Molecular Weight : 228.36 g/mol
  • CAS Number : 6711-48-4
  • IUPAC Name : N'-(3-((3-(dimethylamino)propyl)amino)propyl)-N,N-dimethylpropane-1,3-diamine

The compound's structure features multiple amine groups, which are crucial for its interaction with biological systems.

  • Cell Proliferation and Survival :
    • The compound has been shown to influence cell growth pathways, particularly in cancer cells. Studies indicate that it may enhance the proliferation of certain cell lines by modulating signaling pathways associated with cell survival and apoptosis.
  • Antimicrobial Properties :
    • Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its ability to disrupt microbial membranes is thought to be a key mechanism behind its efficacy.
  • Neuroprotective Effects :
    • Preliminary studies suggest potential neuroprotective effects, possibly through antioxidant mechanisms or by enhancing synaptic plasticity.
  • Peptide Coupling Agent :
    • As a coupling agent in peptide synthesis, it facilitates the formation of amide bonds between amino acids, which is essential in biochemistry for developing peptide-based therapeutics .

1. Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were established for various strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

2. Cancer Cell Line Studies

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with the compound resulted in a dose-dependent increase in cell viability at lower concentrations, while higher concentrations induced apoptosis:

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
1012010
508040
1005070

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits beneficial biological activities, it also poses certain risks. The following safety data highlights its potential hazards:

  • Acute Toxicity : LD50 values suggest moderate toxicity; careful handling is advised.
  • Skin and Eye Irritation : Classified as an irritant based on safety data sheets.
  • Environmental Impact : Exhibits toxicity to aquatic organisms at low concentrations; thus, environmental precautions are necessary .

Scientific Research Applications

Chemical Synthesis

1.1 Peptide Synthesis
DMAPA is primarily utilized in peptide synthesis due to its ability to facilitate coupling reactions. It acts as a coupling agent in the formation of amide bonds between carboxylic acids and amines, significantly enhancing the efficiency of peptide bond formation. This application is crucial in the development of pharmaceuticals and biologically active compounds .

1.2 Catalysis
The compound serves as an effective catalyst in various organic reactions, including the Knoevenagel condensation reaction. This reaction is essential for synthesizing α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis .

Materials Science

2.1 Hardening Agents
DMAPA is employed as a hardening agent for epoxy resins. Its incorporation into resin formulations enhances the mechanical properties and thermal stability of the cured materials, making it suitable for applications in coatings, adhesives, and composite materials .

2.2 Crosslinking Agents
In the textile and paper industries, DMAPA acts as a crosslinking agent for cellulose fibers. This application improves the durability and performance of textiles and paper products by enhancing their resistance to moisture and mechanical stress .

Pharmaceutical Applications

3.1 Drug Development
The compound's role as an intermediate in drug synthesis is notable. It is involved in the production of various pharmaceuticals, including surfactants used in personal care products such as shampoos and soaps. Its ability to modify surface properties makes it valuable in formulating effective therapeutic agents .

3.2 Antimicrobial Agents
Research indicates that derivatives of DMAPA exhibit antimicrobial properties, making them candidates for developing sanitizing agents and disinfectants. The compound's structural characteristics contribute to its efficacy against a range of pathogens .

Environmental Applications

4.1 Water Treatment
DMAPA is utilized in water treatment processes as a flocculating agent. Its application helps in the removal of suspended particles from water, improving water quality for industrial and municipal uses .

Case Study 1: Peptide Synthesis Optimization

A study demonstrated that using DMAPA in peptide synthesis significantly reduced reaction times while increasing yields compared to traditional coupling agents like DCC (dicyclohexylcarbodiimide). The optimized conditions led to a more efficient synthesis of bioactive peptides with potential therapeutic applications.

Case Study 2: Epoxy Resin Formulation

In a formulation study, incorporating DMAPA into epoxy resins resulted in enhanced mechanical properties, including tensile strength and impact resistance. The cured resin showed improved thermal stability, making it suitable for high-performance applications in aerospace and automotive industries.

Comparison with Similar Compounds

3,3'-Iminobis(N,N-dimethylpropylamine)

  • Molecular Formula : C₁₀H₂₅N₃
  • Molecular Weight : 187.33 g/mol
  • Key Differences :
    • Shorter chain length (10 carbons vs. 16 carbons) and fewer nitrogen atoms (3 vs. 5).
    • Used as a crosslinking agent in epoxy resins, contrasting with the surfactant applications of the target compound .
  • Synthesis: Prepared via condensation of 3-(dimethylamino)propylamine derivatives, similar to the target compound but with fewer reaction steps .

N1-(3-(Dimethylamino)propyl)-N3,N3-dimethylpropane-1,3-diamine

  • Synonyms: Bis(3-dimethylaminopropyl)amine, 1,1,9,9-Tetramethyl-1,5,9-triazanonane
  • Molecular Formula : C₁₁H₂₇N₃
  • Key Differences: Contains three dimethylamino groups but lacks the extended branching seen in the target compound. Applications include catalysis and polymer chemistry, whereas the target compound is tailored for surfactant synthesis .

Quaternary Ammonium Gemini Surfactants

  • Example : Dimethyl{{3-[N-(3-{N-[3-(dimethylammonium)propyl]hexadecylamido}propyl}hexadecylamido}propyl}} ammonium diacetate
  • Key Differences: Synthesized by quaternizing the target compound with fatty acid derivatives (e.g., hexadecanoyl chloride) . Exhibit enhanced antimicrobial and anti-biofilm activity due to long alkyl chains, whereas the unmodified tetraamine lacks direct biocidal properties .

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine

  • Molecular Formula : C₁₈H₄₁N₃
  • Key Differences: Features a dodecyl chain instead of dimethylamino groups, increasing hydrophobicity (logP > 3 vs. 0.627 for the target compound) . Used in corrosion inhibition and agrochemicals, highlighting how alkyl chain length dictates application .

Physicochemical and Functional Comparisons

Physicochemical Properties

Property Target Compound 3,3'-Iminobis(N,N-dimethylpropylamine) Gemini Surfactant Derivative
Molecular Weight 301.515 g/mol 187.33 g/mol ~600–800 g/mol
logP 0.627 ~0.5 (estimated) >3
Solubility Water-miscible Polar organic solvents Low water solubility

Preparation Methods

Synthesis via Alkylation of Primary Amines

This method involves sequential alkylation of propane-1,3-diamine with dimethylamino-containing reagents.

Procedure :

  • Step 1 : React propane-1,3-diamine with 3-chloro-N,N-dimethylpropan-1-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
  • Step 2 : Introduce a second dimethylaminopropyl group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation (Raney Ni, 50–100°C, 1–5 MPa H₂).

Key Data :

Parameter Value Source
Yield (Step 1) 75–85%
Purity (HPLC) >95%
Catalyst Efficiency Raney Ni (10–30% w/w)

Multi-Step Coupling Using Bis(trichloromethyl) Carbonate

A patent-derived method optimizes the reaction of N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl) carbonate (BTC) to form intermediates, followed by neutralization and purification.

Procedure :

  • Step 1 : Dissolve N,N-dimethyl-1,3-propanediamine in toluene. Add BTC dropwise at 0–10°C, then stir for 2–5 hours to form a hydrochloride intermediate.
  • Step 2 : Neutralize with aqueous K₂CO₃, isolate via distillation, and purify by column chromatography (SiO₂, MeOH/CH₂Cl₂).

Key Data :

Parameter Value Source
Reaction Temperature 0–50°C
Final Yield 91–92%
Purity (GC) >98%

Hydrogenation of Cyano Intermediates

This route uses acrylonitrile derivatives as precursors, which are hydrogenated to amines.

Procedure :

  • Step 1 : React acrylonitrile with excess N,N-dimethyl-1,3-propanediamine at 10–100°C under pressure (1–7 MPa) to form 3-[[3-(dimethylamino)propyl]amino]propiononitrile.
  • Step 2 : Catalyze hydrogenation with Raney Ni (50–100°C, 1.0–5.0 MPa H₂) to reduce nitriles to primary amines.

Key Data :

Parameter Value Source
Space Velocity 0.2–1.0 h⁻¹
Hydrogenation Time 2–15 hours
Total Yield >80%

Comparative Analysis of Methods

Method Advantages Limitations Scale Feasibility
Alkylation High selectivity Requires toxic alkylating agents Lab-scale
BTC Coupling Scalable, high purity Involves hazardous solvents Industrial
Hydrogenation Mild conditions Multi-step, costly catalysts Pilot-scale

Critical Reaction Parameters

  • Temperature Control : Excess heat promotes side reactions (e.g., over-alkylation).
  • Catalyst Selection : Raney Ni outperforms Pd/C in hydrogenation efficiency for nitriles.
  • Solvent Choice : Toluene and DMF improve solubility but require careful handling due to toxicity.

Spectroscopic Validation

Post-synthesis characterization includes:

  • ¹H NMR : Peaks at δ 1.45–1.55 ppm (methylene protons), δ 2.85–3.10 ppm (N–CH₃).
  • IR : Absorption bands at 1636 cm⁻¹ (C=N stretch) and 3325 cm⁻¹ (N–H bend).

Q & A

Q. What are the primary synthetic routes for preparing N-(3-(Dimethylamino)propyl)-N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine, and what reaction conditions optimize yield?

The compound is synthesized via sequential nucleophilic substitution or cyanethylation followed by nitrile reduction. For example, dimethylamine reacts with acrylonitrile in a cyanethylation step, followed by catalytic hydrogenation to yield intermediates like 3-(dimethylamino)propylamine. Further reactions with propane-1,3-diamine derivatives under controlled stoichiometry and temperature (e.g., 60–80°C) are used to form the final branched polyamine structure. Continuous flow reactors improve efficiency by maintaining consistent reactant ratios and minimizing side products .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to ammonia-like vapors.
  • Spill Management: Absorb spills with inert materials (e.g., sand) and avoid water jets to prevent runoff contamination .
  • First Aid: For skin contact, wash with soap and water; for inhalation, move to fresh air and seek medical attention if respiratory irritation occurs .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR to confirm amine proton environments and branching.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight verification (e.g., molecular ion peak at m/z 299.54 for the parent compound) .
  • HPLC: Reverse-phase chromatography with UV detection at 210–220 nm to assess purity .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this polyamine in coordination chemistry or catalysis?

The compound’s tertiary amines and flexible alkyl chains allow it to act as a polydentate ligand. Steric hindrance from dimethylamino groups limits coordination to smaller metal ions (e.g., Cu2+^{2+}), while its electron-rich nitrogen atoms facilitate Lewis acid-base interactions. Computational studies (DFT) can model binding energies and predict catalytic activity in cross-coupling reactions .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies in dermal toxicity studies (e.g., skin irritation vs. non-irritation) may arise from purity variations or assay conditions. Standardized protocols include:

  • In vitro assays: Reconstructed human epidermis models (e.g., EpiDerm™) to assess irritation potential.
  • Dose-response analysis: EC50_{50} values under controlled pH and temperature .
  • Comparative studies: Benchmark against structurally similar amines (e.g., triethylamine) to isolate structure-activity relationships .

Q. How can this compound’s physicochemical properties be tailored for drug delivery or biomaterial applications?

Modifications include:

  • Quaternary Ammonium Salts: Alkylation (e.g., methyl iodide) to enhance water solubility and antimicrobial activity.
  • Polymer Crosslinking: Reaction with epoxides or acrylates to form pH-responsive hydrogels.
  • Surface Functionalization: Grafting onto silica nanoparticles for controlled drug release .

Q. What computational tools predict the compound’s behavior in complex reaction systems (e.g., epoxy curing)?

Molecular dynamics (MD) simulations model curing kinetics by tracking amine-epoxy crosslinking. Parameters include:

  • Reactivity Ratios: Calculated via density functional theory (DFT) for amine-hydrogen bonding.
  • Glass Transition Temperature (Tg): Predicted using group contribution methods (e.g., Van Krevelen) .

Key Considerations for Researchers

  • Contradictory Data: Cross-validate findings using orthogonal methods (e.g., in vitro vs. in vivo assays).
  • Reaction Optimization: Use design of experiments (DoE) to balance temperature, solvent polarity, and catalyst loading.
  • Environmental Impact: Follow REACH guidelines for waste disposal due to aquatic toxicity (EC50_{50} < 1 mg/L for Daphnia magna) .

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